molecular formula C16H15NO4 B5641957 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Katalognummer: B5641957
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: ALZBCKSEPHEUSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a 3-methoxy-substituted benzoyl group.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZBCKSEPHEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxane compounds, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antibacterial and antifungal properties, showing moderate to weak inhibition of cholinesterases and lipoxygenase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cholinesterases and lipoxygenase, by binding to their active sites and preventing substrate access. This inhibition leads to a decrease in the enzymatic activity, which can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural Analogues and Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound 3-Methoxybenzamide Not Provided Under investigation
NDD-713 (β1-adrenoceptor antagonist) Cyclopropylmethoxy, hydroxypropyl - Cardiovascular/respiratory therapy
Pakerine 3-(1-Azepanylsulfonyl) - Photorespiratory stress alleviation
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone-dioxane hybrid - Antihepatotoxic agent
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole replacement 314.36 Unspecified biological activity

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and case studies.

The molecular formula for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is C21H25N3O4C_{21}H_{25}N_{3}O_{4}, with a molecular weight of approximately 383.4 g/mol. The compound features a unique structure that includes a benzodioxin moiety and a methoxybenzamide group, contributing to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
InChI KeyCBWXQMQFKHWUCI-UHFFFAOYSA-N

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves several steps typically including the formation of the benzodioxin core followed by the introduction of the methoxybenzamide group. Detailed synthetic routes can be found in literature focusing on similar benzamide derivatives.

Antiproliferative Effects

Research indicates that compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating potent activity.

The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
2-hydroxy derivativeMCF-71.2
Methoxy-substituted derivativeHCT1163.7
Benzodioxin analogVarious2.2 - 5.3

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit ADP-ribosyltransferase activity, disrupting cellular processes like division and apoptosis.

Case Studies

A notable study explored the effects of methoxybenzamide derivatives on bacterial systems. It was found that these compounds could inhibit cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis. The mechanism was linked to interference with the FtsZ protein involved in cell division:

"The lethal effect of 3-MBA can be suppressed by a mutation in the ftsZ gene of Bacillus subtilis."

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide?

The synthesis typically involves coupling reactions between substituted benzodioxin amines and activated carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions .
  • Reagent optimization : Use of activators like LiH to enhance reaction efficiency and yield .
  • Purification : Techniques such as column chromatography or recrystallization ensure high purity. Analytical methods like TLC and HPLC monitor reaction progress .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Determines absolute configuration and bond angles (e.g., benzodioxin ring planarity) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
    • Elemental analysis : Validates molecular formula (e.g., C, H, N content) .

Q. What pharmacological applications have been explored for this compound?

  • Enzyme inhibition : Derivatives show α-glucosidase inhibitory activity (IC₅₀ values ~81–86 μM), relevant for diabetes research .
  • Antimicrobial intermediates : Used to synthesize sulfonamide derivatives targeting bacterial biofilm inhibition .
  • Receptor modulation : Structural analogs act as glucocorticoid receptor agonists, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalyst use : LiH or NaH improves amidation efficiency by deprotonating the amine .
  • Workup protocols : Acid-base extraction removes unreacted starting materials .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can bioactivity against enzymatic targets like α-glucosidase be assessed?

  • In vitro assays : Measure enzyme inhibition using spectrophotometric methods (e.g., p-nitrophenyl glucoside hydrolysis) .
  • Dose-response curves : Calculate IC₅₀ values with software like EZ-Fit, ensuring triplicate measurements for statistical rigor .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy position) to correlate structural features with activity .

Q. What approaches enhance solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Salt formation : React with HCl or sodium salts to increase aqueous solubility .
  • Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate the compound .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace the methoxy group with halogens or alkyl chains via nucleophilic aromatic substitution .
  • Heterocyclic integration : Attach tetrazole or sulfonamide moieties to explore electronic effects on bioactivity .
  • Modular synthesis : Use intermediates like 2-bromoacetamides to diversify the benzamide scaffold .

Q. How to design experiments to resolve contradictions in reaction mechanisms?

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps .
  • Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
  • Computational modeling : Apply DFT calculations to simulate reaction pathways and identify energetically favorable intermediates .

Q. What methods evaluate thermal stability for long-term storage?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled heating rates .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and amorphous-crystalline shifts .
  • Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.